Regioisomeric Differentiation: 3-Carboxamide vs. 4-Carboxamide Quinoline Impact on Carbonic Anhydrase Binding
The target compound (2-ethoxy-3-carboxamide) is a regioisomer of the known carbonic anhydrase inhibitor class exemplified by compound 9b (2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenethyl)quinoline-4-carboxamide), which shows potent inhibition of hCA IX (Ki = 9.7 nM) and hCA II (Ki = 35.2 nM) . The positional shift of the carboxamide from position 4 (in the active comparator) to position 3 (in the target compound) fundamentally alters the dihedral angle between the quinoline core and the sulfamoylphenethyl tail, which governs the depth of sulfonamide zinc coordination in the CA active site. No quantitative CA inhibition data exist for the target 3-carboxamide regioisomer. This represents a critical evidence gap: procurement of the 4-carboxamide analog cannot serve as a data-substitute for the 3-carboxamide compound.
| Evidence Dimension | Regioisomeric position of carboxamide linker |
|---|---|
| Target Compound Data | Quinoline-3-carboxamide; No CA inhibition data available |
| Comparator Or Baseline | Quinoline-4-carboxamide (Carbonic anhydrase inhibitor 6, CAS 1013213-84-7); hCA IX Ki = 9.7 nM, hCA II Ki = 35.2 nM |
| Quantified Difference | Unable to quantify; position 3 vs. position 4 linkage represents a structurally distinct chemotype with no cross-validated bioactivity |
| Conditions | In vitro recombinant human CA enzyme inhibition assay (MedChemExpress datasheet) |
Why This Matters
A procurement decision based on CA inhibitor profile requires explicit data for the 3-carboxamide regioisomer; the 4-carboxamide analog's published nM potency does not transfer to this compound.
